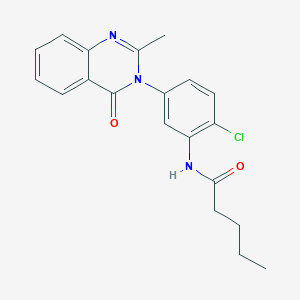
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as a p53 stabilizing compound and has since been investigated for its ability to induce apoptosis in cancer cells.
科学的研究の応用
Pesticide Interaction and Residue Formation
One study explored the interaction between herbicides, leading to the formation of a novel residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, when N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were applied in combination. This research highlights the potential of such compounds in understanding pesticide residue dynamics and environmental impact R. Bartha, 1969.
Synthetic Studies and Chemical Transformations
Another aspect of scientific research involves the synthesis and transformation of chemical compounds. For instance, studies on N-methylated 5-alkenyloxazolium salts, including transformations into hydroindole and hydroisoquinoline compounds, contribute to the field of natural product synthesis and offer insights into chemical reactivity and mechanism D. Wenkert et al., 2001.
Anticancer Potential and Therapeutic Applications
Research into chloroquine analogs, like N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, has shown promise in cancer therapies. These studies have demonstrated the ability of chloroquine and its derivatives to sensitize cancer cells to cell-killing effects by ionizing radiation and chemotherapeutic agents, potentially offering a new approach to enhance the efficacy of conventional cancer treatments V. Solomon & Hoyun Lee, 2009.
Antimicrobial Agents
Quinazolinone derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as antimicrobial agents. These studies provide valuable information on the antimicrobial properties of quinazolinone derivatives, offering insights into their possible use in combating microbial infections N. Desai, A. Dodiya, & P. N. Shihora, 2011.
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 receptor antagonists has led to the development of compounds effective in preclinical tests for emesis and depression, showcasing the therapeutic potential of quinazolinone derivatives in neurological conditions Timothy Harrison et al., 2001.
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-4-9-19(25)23-18-12-14(10-11-16(18)21)24-13(2)22-17-8-6-5-7-15(17)20(24)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUPALPHQVSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2778894.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2778895.png)
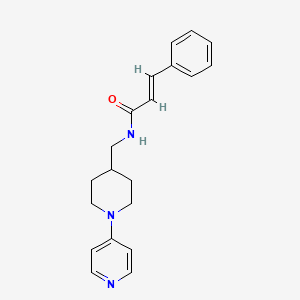
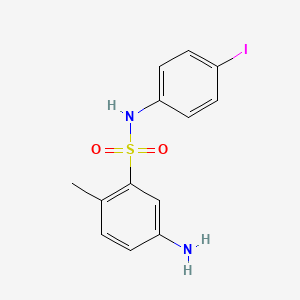
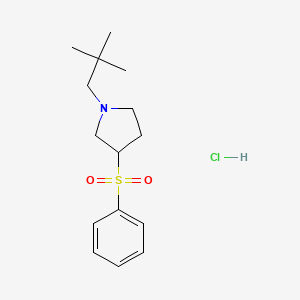

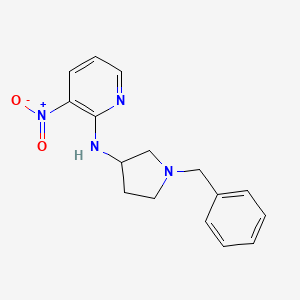

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)
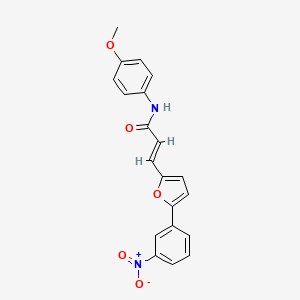

![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2778917.png)